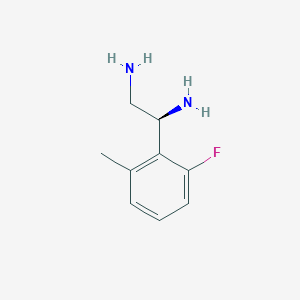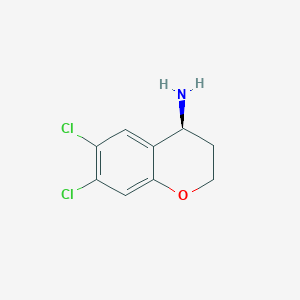
(S)-6,7-Dichlorochroman-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6,7-Dichlorochroman-4-amine is a chemical compound characterized by its unique structure, which includes a chroman ring substituted with chlorine atoms at the 6 and 7 positions and an amine group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6,7-Dichlorochroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a chroman derivative.
Chlorination: The chroman derivative undergoes chlorination at the 6 and 7 positions using reagents such as thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated intermediate is then subjected to amination at the 4 position using ammonia or an amine source under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms, often using hydrogenation catalysts.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms or the amine group are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as sodium hydroxide or alkyl halides are employed under specific conditions.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted chroman derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (S)-6,7-Dichlorochroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
6,7-Dichlorochroman-4-ol: A hydroxyl derivative with similar structural features.
6,7-Dichlorochroman-4-carboxylic acid: A carboxylated analog with distinct chemical properties.
6,7-Dichlorochroman-4-methylamine: A methylated amine derivative.
Uniqueness: (S)-6,7-Dichlorochroman-4-amine stands out due to its specific amine substitution at the 4 position, which imparts unique chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and application development.
Propriétés
Formule moléculaire |
C9H9Cl2NO |
|---|---|
Poids moléculaire |
218.08 g/mol |
Nom IUPAC |
(4S)-6,7-dichloro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9Cl2NO/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4,8H,1-2,12H2/t8-/m0/s1 |
Clé InChI |
DBMTUJCOCFPESV-QMMMGPOBSA-N |
SMILES isomérique |
C1COC2=CC(=C(C=C2[C@H]1N)Cl)Cl |
SMILES canonique |
C1COC2=CC(=C(C=C2C1N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


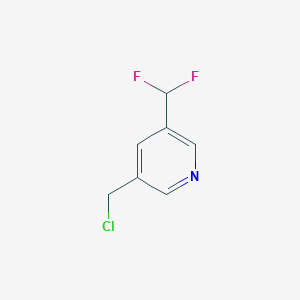
![6-(4-Bromophenyl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13036580.png)
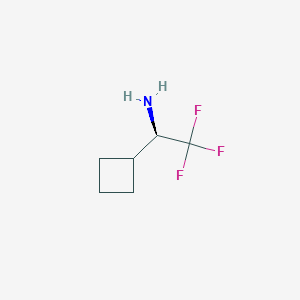
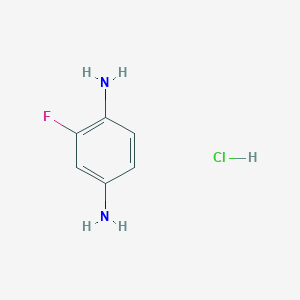




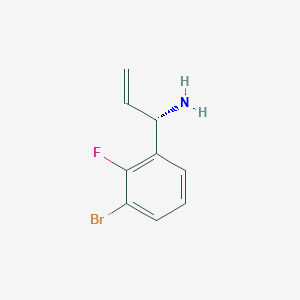
![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B13036631.png)
![7-Aminothieno[2,3-c]pyridine-3-carboxylicacid](/img/structure/B13036632.png)


